N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide
Description
N-[1-(4-Bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide is a halogenated acetamide derivative characterized by a 4-bromophenoxy group attached to a trichloroethyl backbone and a phenylacetamide moiety. The trichloroethyl group may enhance metabolic stability, while the bromophenoxy substituent could influence lipophilicity and binding affinity to biological targets.
Properties
Molecular Formula |
C16H13BrCl3NO2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H13BrCl3NO2/c17-12-6-8-13(9-7-12)23-15(16(18,19)20)21-14(22)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,22) |
InChI Key |
UVGIHQWBAFAVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form an intermediate, which is then reacted with 2-phenylacetamide. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the trichloroethyl group.
Hydrolysis: Phenylacetic acid and 4-bromophenol.
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylacetamide group can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s analogs differ in aromatic substituents, halogenation patterns, and backbone modifications. Key examples include:
Key Observations :
- Bioactivity : Thiophene-containing analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, likely due to the thiophene’s electron-rich aromatic system enhancing target interaction . The absence of thiophene in the target compound may reduce such activity unless compensated by the phenyl group.
- Halogenation : Bromine and chlorine atoms improve lipophilicity and resistance to oxidative metabolism. The trichloroethyl group in the target compound may confer higher metabolic stability compared to dimethylamine or ethoxyacetamide analogs .
- Synthetic Yields : Trichloroethyl derivatives often require harsh conditions (e.g., reflux with NaOH/EtOH), resulting in moderate yields (35–48%) .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s trichloroethyl and bromophenoxy groups likely reduce aqueous solubility compared to dimethylacetamide analogs (e.g., 2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide), which have polar dimethylamine groups .
Stability
- Trichloroethyl derivatives are resistant to hydrolysis under acidic conditions but may undergo dehalogenation under basic or reductive environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
